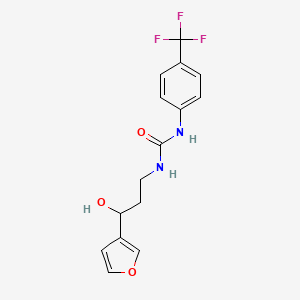

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic organic compound characterized by the presence of a furan ring, a hydroxypropyl group, and a trifluoromethyl-substituted phenyl group

准备方法

The synthesis of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan-3-yl Intermediate: The synthesis begins with the preparation of a furan-3-yl intermediate through the cyclization of appropriate precursors.

Hydroxypropylation: The furan-3-yl intermediate is then subjected to hydroxypropylation using a suitable reagent such as 3-chloropropanol under basic conditions.

Urea Formation: The hydroxypropylated furan derivative is reacted with 4-(trifluoromethyl)phenyl isocyanate to form the final urea compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

化学反应分析

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The furan ring and phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

科学研究应用

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel polymers and materials with specific electronic or optical properties.

Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

作用机制

The mechanism of action of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity towards these targets.

相似化合物的比较

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea can be compared with similar compounds such as:

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it unique among similar compounds.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea?

The synthesis typically involves a multi-step process:

- Step 1: Formation of intermediates, such as activating the furan-3-yl hydroxypropyl group via hydroxyl protection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions.

- Step 2: Coupling the activated intermediate with 4-(trifluoromethyl)phenyl isocyanate under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran .

- Critical Conditions: Temperature (0–25°C), solvent polarity, and catalyst selection (e.g., triethylamine for deprotonation) significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify substituent positions (e.g., furan protons at δ 6.3–7.1 ppm, urea NH signals at δ 5.5–6.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (expected [M+H]+ ~ 371.3 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Urea carbonyl stretch (~1640–1680 cm−1) and hydroxyl group (~3200–3500 cm−1) validate functional groups .

Q. How can researchers address solubility challenges for in vitro assays?

- Solvent Selection: Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous buffers, employ co-solvents like ethanol (<5% v/v) to enhance solubility .

- Surfactant Assistance: Non-ionic surfactants (e.g., Tween-80) improve dispersion in cell culture media .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) with this compound?

- Analog Synthesis: Modify substituents systematically (e.g., replace trifluoromethyl with chloro or methoxy groups) and compare bioactivity .

- Computational Modeling: Perform docking studies with target proteins (e.g., kinases) using software like AutoDock Vina to predict binding modes and guide SAR .

- Biological Assays: Test analogs in dose-response assays (e.g., IC50 determination) to correlate structural changes with activity shifts .

Q. How can contradictory data on biological activity be resolved?

- Source Validation: Cross-check compound purity (HPLC ≥95%) and batch-to-batch consistency, as impurities may skew results .

- Assay Reproducibility: Standardize protocols (e.g., cell line passage number, incubation time) across labs. For example, discrepancies in antiproliferative activity may arise from variable ATP concentrations in kinase assays .

- Meta-Analysis: Compare data across structurally related ureas (e.g., 1-(3-chlorophenyl)urea derivatives) to identify trends or outliers .

Q. What methodologies are recommended for target identification and mechanistic studies?

- Chemical Proteomics: Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Gene Knockdown: Apply siRNA or CRISPR-Cas9 to silence candidate targets and assess rescue of phenotype in cellular models .

Q. How can computational tools enhance experimental design for this compound?

- ADMET Prediction: Use SwissADME to estimate pharmacokinetic properties (e.g., logP ~2.8, moderate blood-brain barrier permeability) .

- Quantum Mechanics (QM): Calculate electrostatic potential maps to predict reactive sites for derivatization .

- Molecular Dynamics (MD): Simulate compound-protein interactions over time to refine binding hypotheses .

Q. Methodological Considerations Table

| Research Aspect | Key Techniques | References |

|---|---|---|

| Synthesis | Anhydrous coupling, chromatography | |

| Characterization | NMR, HR-MS, IR | |

| SAR Studies | Analog synthesis, docking | |

| Target ID | Proteomics, kinase profiling |

属性

IUPAC Name |

1-[3-(furan-3-yl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O3/c16-15(17,18)11-1-3-12(4-2-11)20-14(22)19-7-5-13(21)10-6-8-23-9-10/h1-4,6,8-9,13,21H,5,7H2,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSOPFRLAPRJCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)NC(=O)NCCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。